molecular formula C18H27F3N4O B6429615 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034494-25-0

1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B6429615
CAS No.: 2034494-25-0
M. Wt: 372.4 g/mol
InChI Key: POVCNMFCKAULNU-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, bases, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)piperidine
  • 4-(3-(Trifluoromethyl)pyridin-2-yl)piperazine
  • 1-(2-Methoxyethyl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine

Uniqueness

1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3N4O/c1-26-14-13-23-7-4-15(5-8-23)24-9-11-25(12-10-24)17-16(18(19,20)21)3-2-6-22-17/h2-3,6,15H,4-5,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVCNMFCKAULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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